molecular formula C9H15N3O2 B12824063 Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate CAS No. 211929-25-8

Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate

Cat. No.: B12824063
CAS No.: 211929-25-8
M. Wt: 197.23 g/mol
InChI Key: WLYGSRWOEGQTNZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate (CAS 211929-25-8) is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery research . This compound, with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol, serves as a versatile building block for the synthesis of more complex heterocyclic systems . Its core structure, featuring an ester group and an amino group on the imidazole ring, makes it a key precursor for generating combinatorial libraries and exploring structure-activity relationships. Researchers utilize this and related amino-imidazole carboxylates in the development of active pharmaceutical ingredients (APIs), as evidenced by its structural analogs which are employed in the synthesis of therapeutics such as angiotensin II receptor antagonists . The compound's properties, including a predicted density of 1.176 g/cm³ and a boiling point of approximately 396.7°C, are critical for planning synthetic routes and purification processes . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-amino-2-propan-2-yl-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)6-7(10)12-8(11-6)5(2)3/h5H,4,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYGSRWOEGQTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30666471
Record name Ethyl 4-amino-2-(propan-2-yl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211929-25-8
Record name Ethyl 4-amino-2-(propan-2-yl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30666471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-amino-2-methylpropanoate with formamide, followed by cyclization to form the imidazole ring . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired products .

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with closely related imidazole carboxylates:

Compound Name CAS No. Substituents Molecular Formula Key Differences
Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate Not explicitly provided 4-amino, 2-isopropyl, 5-ethyl ester C9H15N3O2 Reference compound for comparison.
Ethyl 5-amino-1-benzyl-1H-imidazole-4-carboxylate 68462-61-3 5-amino, 1-benzyl, 4-ethyl ester C13H15N3O2 Benzyl group at 1-position instead of isopropyl at 2-position .
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate 61982-18-1 4-amino, 1-methyl, 5-ethyl ester C7H11N3O2 Methyl at 1-position vs. isopropyl at 2-position; altered steric and electronic properties .
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate 1427501-40-3 5-amino, 4-fluoro, 1-methyl, 2-ethyl ester C7H10FN3O2 Fluorine at 4-position introduces electronegativity; ester at 2-position .
Ethyl 4-(2-hydroxypropan-2-yl)-2-isobutyl-1H-imidazole-5-carboxylate 1221818-65-0 4-(2-hydroxypropan-2-yl), 2-isobutyl, 5-ethyl ester C13H22N2O3 Hydroxypropan-2-yl at 4-position instead of amino; isobutyl vs. isopropyl at 2-position .
Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride 118019-42-4 5-amino, 4-ethyl ester (hydrochloride salt) C6H10ClN3O2 Hydrochloride salt form; lacks substituents at 1- and 2-positions .

Key Research Findings

  • Substituent Impact : The 2-isopropyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller alkyl groups (e.g., methyl) .
  • Amino Group Reactivity: The 4-amino group facilitates hydrogen bonding, a critical feature for interactions in biological systems, as seen in purine derivatives (Figure 3 in ) .
  • Fluorine Effects : The 4-fluoro substituent in CAS 1427501-40-3 increases metabolic stability and electron-withdrawing properties, which could be advantageous in drug design .

Biological Activity

Ethyl 4-amino-2-isopropyl-1H-imidazole-5-carboxylate (C9H15N3O2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by an imidazole ring, an amino group, and an ester functional group. Its molecular weight is approximately 197.23 g/mol. The presence of the isopropyl group enhances its steric properties, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including MCF-7 and A549. The mechanism appears to involve the inhibition of specific enzymes that regulate cell proliferation and survival .

The biological activity of this compound is largely attributed to its ability to bind to certain enzymes or receptors, thereby altering their activity. This interaction can lead to a cascade of biological effects, including disruption of metabolic pathways critical for pathogen survival or cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Cytotoxicity Assays : In cytotoxicity assays against various cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
  • Mechanistic Insights : Further investigations revealed that the compound may act as a competitive inhibitor of specific enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialE. coli12
AntimicrobialS. aureus15
AnticancerMCF-715
AnticancerA54918

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